molecular formula C18H19F2NO3S2 B2880845 7-(2,5-Difluorophenyl)-4-((2-methoxyphenyl)sulfonyl)-1,4-thiazepane CAS No. 1705760-90-2

7-(2,5-Difluorophenyl)-4-((2-methoxyphenyl)sulfonyl)-1,4-thiazepane

Cat. No.: B2880845
CAS No.: 1705760-90-2
M. Wt: 399.47
InChI Key: BOSDLDGLQONINJ-UHFFFAOYSA-N
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Description

The compound “7-(2,5-Difluorophenyl)-4-((2-methoxyphenyl)sulfonyl)-1,4-thiazepane” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. The ring is substituted with a 2,5-difluorophenyl group and a 2-methoxyphenylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfur and nitrogen in the seven-membered ring, the fluorine atoms on the phenyl ring, and the methoxy and sulfonyl groups would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the nature of its substituents. The sulfur and nitrogen in the ring, the fluorine atoms on the phenyl ring, and the sulfonyl group could all potentially participate in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms (like sulfur and nitrogen) would all play a role .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel substituted 1,5-benzothiazepines containing sulfonyl moieties have been synthesized, demonstrating the utility of sulfonyl groups in chemical synthesis and the potential for creating compounds with varied biological activities (Chhakra et al., 2019). These studies showcase how sulfonyl and thiazepane derivatives can be synthesized and modified for potential applications in medicinal chemistry and materials science.

Medicinal Chemistry Applications

  • Sulfonamide derivatives, including those related to thiazepane structures, have shown antiviral activities, indicating the potential use of such compounds in developing antiviral drugs (Chen et al., 2010). This suggests that derivatives of "7-(2,5-Difluorophenyl)-4-((2-methoxyphenyl)sulfonyl)-1,4-thiazepane" could be explored for their antiviral properties.

Material Science Applications

  • Poly(arylene ether sulfone)s with sulfonated side chains have been studied for their applications as proton exchange membranes in fuel cells, indicating the relevance of sulfonyl-containing compounds in energy-related applications (Kim et al., 2008). Such studies highlight the potential of sulfone derivatives in developing materials for sustainable energy technologies.

Organic Synthesis and Catalysis

  • The use of sulfones in Julia-Kocienski olefination reactions showcases the utility of sulfone derivatives in organic synthesis, offering pathways to synthesize complex molecules with high stereoselectivity (Alonso et al., 2005). This indicates that compounds like "this compound" could play a role in facilitating complex synthetic transformations.

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The future research directions for this compound would depend on its intended applications and observed properties. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical biology, among others .

Properties

IUPAC Name

7-(2,5-difluorophenyl)-4-(2-methoxyphenyl)sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO3S2/c1-24-16-4-2-3-5-18(16)26(22,23)21-9-8-17(25-11-10-21)14-12-13(19)6-7-15(14)20/h2-7,12,17H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSDLDGLQONINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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